molecular formula C10H9F2N3O3 B3045906 2-(2,2-difluoroethyl)-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1160246-23-0

2-(2,2-difluoroethyl)-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3045906
CAS No.: 1160246-23-0
M. Wt: 257.19
InChI Key: YUDHBHRZWIWNQW-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a fused bicyclic core, with a carboxylic acid group at position 4, a 2,2-difluoroethyl substituent at position 2, and a methyl group at position 3 (Fig. 1). The 6-oxo-6,7-dihydro moiety indicates partial saturation of the pyridine ring. The molecular formula is C₁₂H₁₂F₂N₃O₃, with a calculated molecular weight of 284.24 g/mol.

Properties

IUPAC Name

2-(2,2-difluoroethyl)-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O3/c1-4-8-5(10(17)18)2-7(16)13-9(8)14-15(4)3-6(11)12/h2,6H,3H2,1H3,(H,17,18)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDHBHRZWIWNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)NC2=NN1CC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118746
Record name 2-(2,2-Difluoroethyl)-2,6-dihydro-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-23-0
Record name 2-(2,2-Difluoroethyl)-2,6-dihydro-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2-Difluoroethyl)-2,6-dihydro-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2,2-Difluoroethyl)-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1160246-23-0) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

The molecular formula of the compound is C10H9F2N3O3, with a molecular weight of 257.19 g/mol. The structure includes a pyrazolo-pyridine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC10H9F2N3O3
Molecular Weight257.19 g/mol
CAS Number1160246-23-0
Purity≥97%

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of the 2-pyridone motif have shown efficacy against various Gram-negative bacteria by interacting with DNA gyrase, a key enzyme in bacterial DNA replication . The potential for this compound to act similarly warrants further investigation.

Anticancer Activity

In vitro studies have suggested that pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through pathways that may include the modulation of cell cycle regulators and pro-apoptotic factors. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on related compounds .

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated various 2-pyridone derivatives against bacterial strains and found that those with fluorinated substituents exhibited enhanced activity compared to non-fluorinated analogs. The proposed mechanism involved inhibition of DNA gyrase through metal ion coordination and hydrogen bonding interactions with key amino acids in the enzyme .
  • Cancer Cell Line Studies :
    Another study focused on similar pyrazolo compounds and their effects on human cancer cell lines. Results indicated that these compounds could induce apoptosis via mitochondrial pathways and alter signaling cascades related to cell survival and proliferation .

Comparison with Similar Compounds

Key Observations :

Fluorine Substitution : The target compound’s 2,2-difluoroethyl group introduces strong electronegativity and lipophilicity compared to alkyl (propyl, butyl) or ester (COOEt) substituents. Fluorinated groups often enhance metabolic stability and binding affinity in drug design .

Carboxylic Acid vs. Ester : The 4-carboxylic acid moiety in the target compound and its analogs (e.g., ) may improve water solubility but reduce membrane permeability compared to ester derivatives like .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-difluoroethyl)-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
2-(2,2-difluoroethyl)-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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